(3-Fluorocyclohexyl)methanamine hydrochloride chemical structure and properties
(3-Fluorocyclohexyl)methanamine hydrochloride chemical structure and properties
An In-depth Technical Guide to (3-Fluorocyclohexyl)methanamine Hydrochloride
Executive Summary
(3-Fluorocyclohexyl)methanamine hydrochloride is an aliphatic amine that is emerging as a valuable building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the cyclohexyl ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of its chemical structure, stereochemical considerations, properties, synthesis, and applications, intended for researchers and professionals in the field of drug discovery and development. The strategic placement of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in optimizing drug-like properties.[1][2][3] This document serves as a foundational resource for leveraging this unique chemical entity in research and development programs.
Chemical Identity and Structure
A thorough understanding of the molecule's structure is fundamental to its application.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (3-fluorocyclohexyl)methanamine;hydrochloride |
| Molecular Formula | C₇H₁₅ClFN[4] |
| Molecular Weight | 167.65 g/mol [4] |
| CAS Number | Not uniquely assigned for the 3-fluoro isomer mixture. Related isomers have distinct CAS numbers. |
| Canonical SMILES | C1CC(CC(C1)F)CN.Cl[5] |
| InChIKey | WUFAQPHIHBJLDD-UHFFFAOYSA-N[5] |
Structural Representation
The molecule consists of a cyclohexane ring substituted with a fluorine atom at the 3-position and a methylamine group at the 1-position. The amine is protonated in the hydrochloride salt form.
Caption: 2D structure of (3-Fluorocyclohexyl)methanamine hydrochloride.
Critical Stereochemistry: The Cis/Trans Isomers
The substitution pattern on the cyclohexane ring gives rise to two diastereomers: cis and trans. The spatial relationship between the fluorine atom and the aminomethyl group is critical as it dictates the three-dimensional shape of the molecule, which in turn significantly impacts its binding affinity to biological targets.
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cis-isomer: The fluorine and aminomethyl groups are on the same face of the ring.
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trans-isomer: The fluorine and aminomethyl groups are on opposite faces of the ring.
The choice between the cis and trans isomer is a critical decision in a drug design campaign. Each isomer presents a different vector and conformation, which can lead to dramatic differences in biological activity and pharmacokinetic profiles. It is imperative that researchers procure and characterize the specific isomer required for their structure-activity relationship (SAR) studies.
Physicochemical Properties
The physical and chemical properties of a compound are pivotal in its handling, formulation, and biological behavior. While specific experimental data for the 3-fluoro isomer is sparse in public literature, properties can be inferred from related structures and computational predictions.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Expected to be a white to off-white crystalline solid. | Analogy to similar structures like (4-fluorocyclohexyl)methanamine hydrochloride. |
| Melting Point | Undetermined. Expected to be a relatively high-melting solid due to its ionic salt nature. | General property of amine hydrochlorides. |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol). | The hydrochloride salt form enhances aqueous solubility. |
| pKa | The primary amine is expected to have a pKa around 9-10. The fluorine atom's electron-withdrawing effect may slightly lower this value compared to the non-fluorinated analog. | The introduction of fluorine can modulate the pKa of nearby functional groups.[3] |
| LogP (predicted) | XlogP is predicted to be 1.2 for the free base. | PubChem.[5] This value indicates moderate lipophilicity, a desirable trait for membrane permeability. |
Synthesis and Manufacturing Considerations
The synthesis of (3-Fluorocyclohexyl)methanamine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common conceptual approach involves the reduction of a corresponding nitrile or oxime precursor.
Conceptual Synthetic Workflow
A plausible synthetic route starts from 3-fluorocyclohexanecarboxylic acid or a related derivative. The key transformation is the conversion of a carboxylic acid or nitrile group into the aminomethyl group.
Caption: Conceptual workflow for the synthesis of the target compound.
Example Protocol: Reductive Amination (Hypothetical)
This protocol is illustrative and would require laboratory optimization.
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Step 1: Synthesis of 3-Fluorocyclohexanecarbaldehyde. Start with commercially available 3-fluorocyclohexanol. Oxidize the alcohol to the ketone, 3-fluorocyclohexanone, using a standard oxidant like PCC or a Swern oxidation. The ketone can then be converted to the aldehyde via a one-carbon homologation, for instance, through the Darzens reaction followed by rearrangement.
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Step 2: Reductive Amination. Dissolve 3-fluorocyclohexanecarbaldehyde in a suitable solvent such as methanol. Add an excess of ammonium chloride followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via the in-situ formation of an imine, which is then reduced to the primary amine.
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Step 3: Work-up and Isolation. Quench the reaction carefully with an aqueous acid. Basify the solution to deprotonate the amine and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
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Step 4: Salt Formation. Dissolve the crude free base in a minimal amount of a non-polar solvent like diethyl ether. Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Step 5: Purification. Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.[6]
Spectroscopic Profile
Characterization of the final compound is essential for confirming its identity and purity. Below are the expected spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the cyclohexyl protons. A multiplet around 4.5-5.0 ppm for the proton attached to the carbon bearing the fluorine (CHF). A signal around 2.8-3.2 ppm for the -CH₂-NH₃⁺ protons. A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | A signal for the carbon bearing the fluorine (C-F) would appear as a doublet (due to C-F coupling) in the range of 85-95 ppm. Other cyclohexyl carbons would appear between 20-45 ppm. The aminomethyl carbon (-CH₂N) would be expected around 40-50 ppm. |
| ¹⁹F NMR | A single resonance, likely a complex multiplet, whose chemical shift would be indicative of the fluorine's environment on the aliphatic ring. |
| IR Spectroscopy | Broad absorption band from 2500-3200 cm⁻¹ characteristic of the amine salt (-NH₃⁺). C-H stretching bands around 2850-2950 cm⁻¹. A C-F stretching band, typically in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry (ESI+) | The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 132.1183.[5] |
Applications in Drug Discovery
The true value of (3-Fluorocyclohexyl)methanamine hydrochloride lies in its application as a molecular scaffold or building block in the synthesis of novel therapeutic agents.[7] Fluorine's unique properties are leveraged to enhance drug performance.[8]
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Metabolic Blocking: The C-F bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[1]
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Conformational Control: The bulky and electronegative fluorine atom can influence the conformational preference of the cyclohexyl ring (chair vs. boat/twist-boat), which can lock the molecule into a more biologically active conformation.[2]
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Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This is a strategic tool for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3]
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pKa Tuning: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group. This can be crucial for optimizing a drug's solubility and interaction with its target at physiological pH.[3]
This building block is particularly attractive for developing drugs targeting CNS disorders, where blood-brain barrier penetration is essential, and in therapeutic areas where improving metabolic stability is a key challenge.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
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Hazard Classification: Based on analogous compounds, (3-Fluorocyclohexyl)methanamine hydrochloride is expected to be harmful if swallowed (Acute Toxicity, Oral), and to cause skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][11]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[10][12]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
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References
- PubChem. PubChemLite - (3-fluorocyclohexyl)methanamine hydrochloride (C7H14FN). [Link]
- PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]
- Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]
- The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
- Bentham Science. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]
- MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
- Organic Syntheses. methylamine hydrochloride. [Link]
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